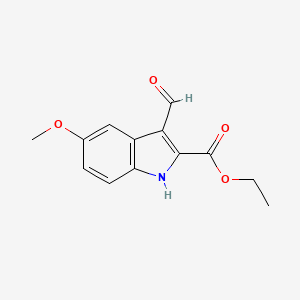
2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one
Descripción general
Descripción
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one (TFMB) is an important chemical compound which has been used in a variety of scientific research applications. It is a synthetic compound with a wide range of potential uses, from medicinal to agricultural. It is a highly versatile compound with many potential applications in the field of science.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One-Pot Synthesis Methods : Shariat et al. (2013) describe a one-pot method for synthesizing 2-substituted 4H-3,1-benzoxazin-4-one derivatives, highlighting its application in medical and industrial contexts. This method utilizes iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent, offering high yields under mild conditions (Shariat, Samsudin, & Zakaria, 2013).
Copper-Catalyzed Synthesis : Li et al. (2012) reported a copper-catalyzed selective benzylic C-O cyclization method for synthesizing 4H-3,1-benzoxazines. This process demonstrates a unique selectivity for a benzylic C(sp3)-H over an aromatic C(sp2)-H bond (Li et al., 2012).
Mechanochemical Synthesis : Pattarawarapan et al. (2016) developed a mechanochemical synthesis method for substituted 4H-3,1-benzoxazin-4-ones, emphasizing a solvent-assisted grinding approach that is mild and efficient. This method uses 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, showcasing the synthesis's rapidity and high yields (Pattarawarapan, Wet-osot, Yamano, & Phakhodee, 2016).
Biological Applications and Effects
Bioactivity and Ecological Role : Macias et al. (2009) investigated compounds of the 1,4-benzoxazin-3(4H)-one class, including 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one, for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They also explored their potential as natural herbicide models and pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Serine Protease Inhibition : Hays et al. (1998) synthesized a series of 2-amino-4H-3,1-benzoxazin-4-ones, including this compound, as inhibitors of the C1r serine protease. This research highlights the potential of these compounds in addressing Alzheimer's disease pathology by targeting the complement enzyme C1r (Hays et al., 1998).
Safety and Hazards
Direcciones Futuras
The field of trifluoromethylation, which would include compounds like “2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one”, has seen significant recent advances and is a topic of ongoing research. Future directions could include the development of new synthetic methods, the exploration of novel applications, and the study of the biological activity of trifluoromethylated compounds .
Mecanismo De Acción
Target of action
Trifluoromethyl-containing compounds are often used in medicinal chemistry due to their unique properties . .
Mode of action
The mode of action of trifluoromethyl-containing compounds can vary greatly depending on the specific compound and its targets. They often interact with their targets in a way that modulates the target’s function .
Biochemical pathways
Trifluoromethyl-containing compounds can be involved in various biochemical pathways, depending on their specific targets and modes of action .
Pharmacokinetics
Trifluoromethyl groups can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . .
Result of action
The molecular and cellular effects of trifluoromethyl-containing compounds can vary greatly depending on their specific targets and modes of action .
Action environment
Environmental factors can influence the action, efficacy, and stability of trifluoromethyl-containing compounds .
Análisis Bioquímico
Biochemical Properties
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states. Additionally, this compound has been shown to bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Furthermore, this compound can alter gene expression profiles by interacting with transcription factors and epigenetic regulators . These changes can result in altered cellular metabolism, including shifts in glycolytic and oxidative phosphorylation pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and catalysis . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and chromatin-modifying enzymes. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of key metabolic enzymes, such as hexokinase and pyruvate dehydrogenase . These interactions can lead to changes in metabolic flux, resulting in altered levels of metabolites, such as glucose and lactate. Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, affecting lipid synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is a critical factor that determines its activity and function. The compound has been shown to localize to specific cellular compartments, such as the mitochondria and nucleus . Targeting signals and post-translational modifications play a role in directing this compound to these compartments. In the mitochondria, the compound can influence mitochondrial function and energy production. In the nucleus, this compound can modulate gene expression by interacting with chromatin and transcription factors.
Propiedades
IUPAC Name |
2-(trifluoromethyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(14)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLXPUXNDMOETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358770 | |
| Record name | 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16062-71-8 | |
| Record name | 2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


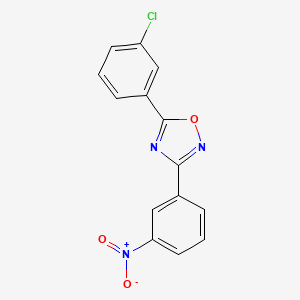
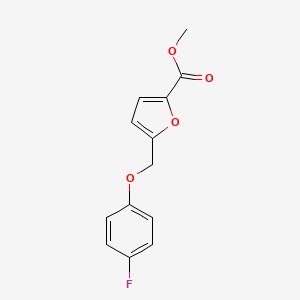
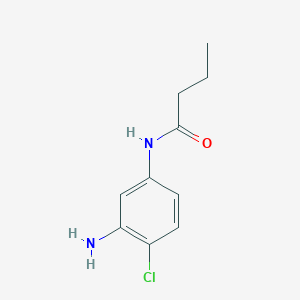
![1-[2-(4-Fluorophenoxy)ethyl]piperazine](/img/structure/B1298226.png)

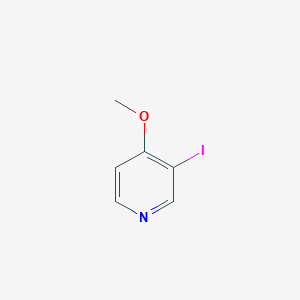
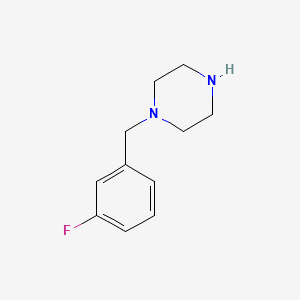


![(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1298248.png)
